
1-(3-Nitrophenyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitrophenyl group at position 3 and an amine group at position 4 makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitrophenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or nitric acid.
Major Products Formed
Reduction: 1-(3-Aminophenyl)-1H-pyrazol-4-amine.
Substitution: Various alkyl or acyl derivatives of this compound.
Oxidation: Nitroso or nitro derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)-1H-pyrazol-4-amine: Similar structure but with the nitro group at the 4-position.
1-(3-Nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position.
1-(3-Nitrophenyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group at the 3-position.
Uniqueness
1-(3-Nitrophenyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the nitrophenyl and amine groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
62537-81-9 |
|---|---|
Molekularformel |
C9H8N4O2 |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-2-1-3-9(4-8)13(14)15/h1-6H,10H2 |
InChI-Schlüssel |
RZJAFNBBFSFTGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)
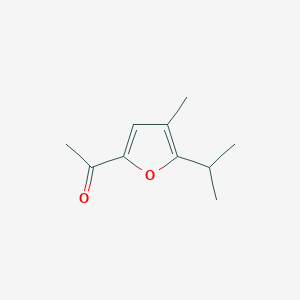

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
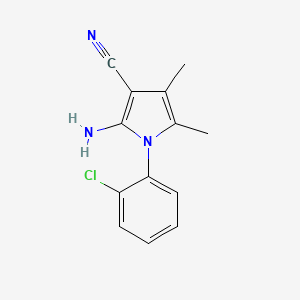
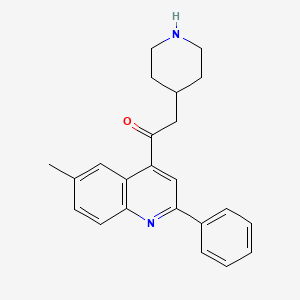
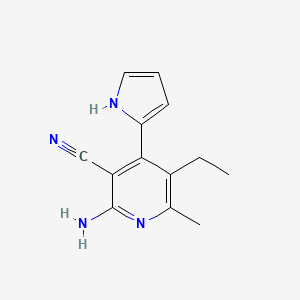
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
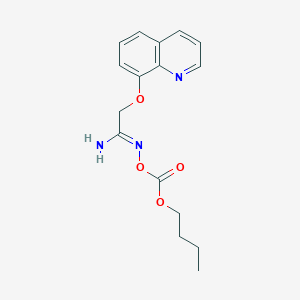
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
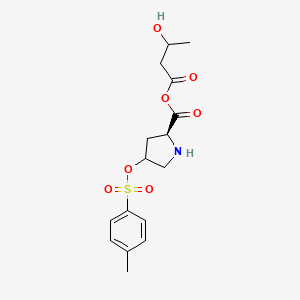
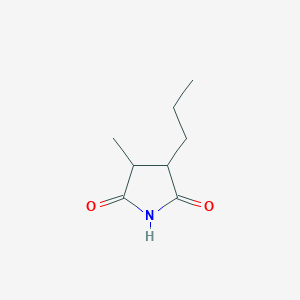
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
